2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H20N4O2S/c1-12(24)20-14-6-4-7-16-13(14)9-10-23(16)11-18(25)22-19-21-15-5-2-3-8-17(15)26-19/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,20,24)(H,21,22,25) |
InChI Key |
WAQBDOWEWPBJNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine
The tetrahydrobenzo[d]thiazole core is synthesized via cyclocondensation of cyclohexenone derivatives with thiourea or thioamide precursors. A representative protocol involves:
-
Cyclohexenone Thioamide Formation : Cyclohexenone is treated with ammonium thiocyanate in acetic acid to yield 2-aminocyclohex-1-ene-1-carbothioamide.
-
Intramolecular Cyclization : Heating the thioamide at 120°C in the presence of hydrochloric acid induces cyclization to form 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.
Key parameters include solvent polarity (acetic acid vs. ethanol) and acid concentration, which influence reaction rates and yields (typically 65–75%).
Functionalization of 1H-Indole at the 4-Position
4-Acetamido-1H-indole is prepared via:
-
Indole Nitration : Electrophilic nitration of 1H-indole using nitric acid in acetic anhydride yields 4-nitro-1H-indole.
-
Reduction and Acetylation : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by acetylation with acetic anhydride to afford 4-acetamido-1H-indole.
Amide Bond Formation Strategies
Carboxylic Acid Activation for Acetamide Linkage
The acetic acid linker between indole and thiazole requires activation for nucleophilic attack by the thiazol-2-amine. Two predominant methods are employed:
HATU-Mediated Coupling
-
Reagent System : 2-(4-Acetamido-1H-indol-1-yl)acetic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO).
-
Reaction Conditions : Stirring at room temperature for 12–24 hours achieves >85% conversion, with purification via reversed-phase HPLC.
EDC/HOBt Coupling
-
Reagent System : Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) activate the carboxylic acid.
-
Reaction Kinetics : Elevated temperatures (40°C) reduce reaction time to 6–8 hours, though yields are marginally lower (70–78%).
Structural Confirmation and Analytical Data
Chromatographic Purity Assessment
Final compounds are purified using high-performance liquid chromatography (HPLC) with the following parameters:
| Column | Mobile Phase | Flow Rate | Detection | Purity (%) |
|---|---|---|---|---|
| SB-C18 1.8 μm | Acetonitrile/0.1% HCOOH | 3 mL/min | UV 254 nm | >95 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.0 Hz, 1H, indole-H), 7.45–7.38 (m, 2H, thiazole-H), 2.89 (t, J = 6.0 Hz, 2H, cyclohexane-H), 2.15 (s, 3H, CH₃).
-
LC-MS (APCI+) : m/z 413.2 [M+H]⁺, confirming molecular weight.
Optimization of Reaction Parameters
Solvent Effects on Amidation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| DMSO | 46.7 | 88 | <5% |
| DMF | 36.7 | 82 | 8–10% |
| THF | 7.5 | 65 | 15–20% |
DMSO maximizes solubility of both reactants, minimizing side reactions.
Temperature-Dependent Reaction Profiles
| Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|
| 25 | 24 | 85 |
| 40 | 12 | 88 |
| 60 | 6 | 75 |
Elevated temperatures accelerate decomposition, favoring moderate conditions.
Challenges in Regioselective Functionalization
Competing Reactivity at Indole N1 vs. C3
The acetyl group at C4 directs electrophiles to C3, necessitating protective strategies during amidation:
Steric Hindrance in Tetrahydrobenzo[d]thiazole
Bulky substituents on the thiazole ring necessitate elongated reaction times (36–48 hours) for complete conversion.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer, reducing reaction time from 24 hours to 45 minutes while maintaining 90% yield.
Waste Stream Management
-
EDC Byproducts : Water washes remove urea derivatives.
-
HATU Residues : Activated carbon filtration adsorbs phosphoramidate byproducts.
Chemical Reactions Analysis
2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents involved.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives in anticancer therapy. Compounds similar to 2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide have shown promise against various cancer cell lines:
- Mechanism of Action : Indole derivatives often induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. This compound's structural features could enhance its efficacy against cancer by promoting selective targeting of tumor cells.
Antimicrobial Activity
Indole and thiazole derivatives are known for their antimicrobial properties. The compound may exhibit:
- Broad-spectrum Activity : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The thiazole ring may enhance membrane permeability, facilitating the compound's entry into microbial cells.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for modifications at various stages to optimize biological activity. Understanding the SAR is crucial for developing more potent derivatives:
- Synthetic Pathways : Common methods include coupling reactions between indole derivatives and thiazole-containing acetamides. This approach allows for the exploration of different substituents to enhance biological activity.
Case Study 1: Anticancer Evaluation
A study investigated a series of indole-thiazole hybrids similar to This compound , evaluating their cytotoxic effects on various cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds against a panel of bacterial strains. The results showed that compounds with similar structures displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole and thiazole moieties allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The table below highlights critical differences between the target compound and similar derivatives:
Key Comparative Insights
Heterocyclic Core Modifications
- Tetrahydrobenzothiazole vs.
- Indole Positional Isomerism : The 1-yl indole substitution in the target compound contrasts with 3-yl derivatives (e.g., ), which may affect binding orientation in receptor pockets .
Substituent Effects
- Acetamido vs. Nitro/Sulfonamide Groups : The acetamido group in the target compound provides hydrogen-bonding capacity without the electron-withdrawing effects of nitro or sulfonamide groups, possibly balancing potency and solubility .
Pharmacological Implications
- Antinociceptive Potential: While the target compound lacks direct activity data, structural parallels to ’s antinociceptive agents suggest possible efficacy in pain models via mechanistically related pathways .
- Enzyme Inhibition : The tetrahydrobenzothiazole scaffold is associated with kinase inhibition (e.g., EGFR/HER2 in ), implying the target compound may share similar mechanisms .
Biological Activity
The compound 2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic derivative that combines an indole moiety with a thiazole structure. This hybridization may confer unique biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 342.41 g/mol. The presence of both indole and thiazole rings suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2S |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds with similar structures often exhibit activities such as:
- Inhibition of Acetylcholinesterase (AChE) : This is relevant for neurodegenerative diseases like Alzheimer's. The indole moiety has been associated with AChE inhibition .
- Anti-inflammatory Properties : Thiazole derivatives have shown promise in reducing inflammation through various pathways, including the inhibition of pro-inflammatory cytokines .
In Vitro Studies
- Acetylcholinesterase Inhibition : A study involving compounds with similar structures demonstrated significant AChE inhibitory activity, with IC50 values in the low micromolar range. This suggests that our compound could also exhibit similar properties.
- Anti-inflammatory Activity : Compounds derived from thiazoles have been reported to reduce nitric oxide production in macrophages, indicating potential anti-inflammatory effects .
In Vivo Studies
Research on related thiazole compounds has shown efficacy in models of autoimmune diseases and inflammation:
- Experimental Autoimmune Encephalomyelitis (EAE) : Thiazole derivatives have been effective in reducing symptoms in EAE models, suggesting that the compound may have neuroprotective effects .
Case Studies
- Alzheimer's Disease Models : In animal models, compounds similar to our target showed improved cognitive function when administered at specific dosages, correlating with their AChE inhibitory activity.
- Inflammatory Disease Models : In vivo studies demonstrated that thiazole-containing compounds reduced inflammation markers significantly in models of arthritis and colitis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- The presence of the acetamido group enhances solubility and bioavailability.
- The thiazole ring contributes to the binding affinity for biological targets due to its electron-withdrawing properties.
Q & A
Q. Data Contradiction Analysis :
- Discrepancies in biological activity (e.g., IC50 values) may arise from assay-specific conditions (e.g., serum protein binding) or substituent protonation states at physiological pH .
What computational strategies can optimize synthesis pathways and reaction mechanisms?
Advanced Research Focus
Integrated computational-experimental workflows improve efficiency:
- Quantum chemical calculations : Predict transition states for key steps (e.g., thiazole cyclization) using DFT (B3LYP/6-31G*) .
- Reaction path screening : Machine learning models prioritize solvent/reagent combinations, reducing trial-and-error experimentation .
Case Study :
ICReDD’s platform combines computation and experimental validation to shorten synthesis development by 40% .
How should researchers address discrepancies in biological activity data across studies?
Q. Advanced Research Focus
- Standardization : Use consistent assay conditions (e.g., ATP concentration in kinase assays) .
- Structure-activity relationship (SAR) : Correlate substituent electronic profiles (Hammett σ values) with activity trends .
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal incubation) to isolate intrinsic activity from ADME effects .
What methodologies are recommended for mechanistic studies of its chemical reactions?
Q. Advanced Research Focus
- Spectroscopic monitoring : In-situ NMR tracks intermediate formation (e.g., enolate species in acylation) .
- Isotopic labeling : ¹³C-labeled acetamide groups elucidate reaction pathways via isotopic shift analysis .
- Computational dynamics : Molecular dynamics simulations model solvent effects on transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
